molecular formula C8H18ClNO B6277224 1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride CAS No. 2763779-65-1

1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride

Cat. No. B6277224
CAS RN: 2763779-65-1
M. Wt: 179.7
InChI Key:
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Description

1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride, also known as MAMCH, is a synthetic cyclic amine hydrochloride with a wide range of applications in scientific research. It is used in a variety of laboratory experiments, such as protein synthesis, enzyme inhibition, and drug screening. MAMCH is a widely studied compound due to its unique properties, which make it a valuable tool for scientists in the field of biochemistry, physiology, and pharmacology.

Scientific Research Applications

1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is widely used in scientific research due to its unique properties. It has been used in a variety of laboratory experiments, such as protein synthesis, enzyme inhibition, and drug screening. In protein synthesis, 1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is used as a substrate to study the structure and function of enzymes involved in the synthesis of proteins. In enzyme inhibition, 1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is used to study the effects of different inhibitors on the activity of enzymes. In drug screening, 1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is used to study the effects of various drugs on cellular processes.

Mechanism of Action

1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that regulate various physiological processes, such as inflammation, blood pressure, and blood clotting. 1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride binds to the active site of the COX enzyme and prevents it from catalyzing the synthesis of prostaglandins. This inhibition of prostaglandin synthesis leads to decreased inflammation and other physiological effects.
Biochemical and Physiological Effects
1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the synthesis of prostaglandins, which leads to decreased inflammation and other physiological effects. In addition, 1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to increased levels of acetylcholine, which can lead to increased alertness and improved cognitive performance. 1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride has also been shown to have anti-cancer effects, as it has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride has several advantages for use in laboratory experiments. It is relatively stable and can be easily synthesized in the laboratory. In addition, it is a relatively safe compound and does not have any toxic effects when used in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It has a relatively short half-life, which means it must be used quickly after synthesis. In addition, it can be difficult to obtain pure 1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride, as it can easily be contaminated with other compounds.

Future Directions

1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride has a wide range of applications in scientific research and has been studied extensively in the fields of biochemistry, physiology, and pharmacology. However, there are still many areas of research that could be explored. For example, further research could be done to explore the potential therapeutic applications of 1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride, such as its use as an anti-inflammatory or anti-cancer agent. In addition, further research could be done to explore the potential of 1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride as an inhibitor of other enzymes, such as those involved in metabolism or signal transduction pathways. Finally, further research could be done to explore the potential of 1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride as a tool for drug discovery and development.

Synthesis Methods

1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride can be synthesized using a variety of methods, including reaction of cyclohexanone with methylamine in the presence of acid catalysts, such as hydrochloric acid or sulfuric acid. The reaction is carried out at a temperature of 80-90°C for several hours. After the reaction is completed, the product is isolated by filtration and washed with water. The crude product is then recrystallized from a suitable solvent, such as ethanol or methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride involves the reaction of cyclohexanone with methylamine followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Cyclohexanone is reacted with excess methylamine in ethanol to form 1-(methylamino)cyclohexan-1-ol.", "Sodium borohydride is added to the reaction mixture to reduce the alcohol group to a primary amine.", "The resulting amine is quaternized with hydrochloric acid to form 1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride." ] }

CAS RN

2763779-65-1

Product Name

1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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